Bienvenue dans la boutique en ligne BenchChem!

6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole

physicochemical profiling drug-likeness CNS permeability

6-(Furan-3-yl)-1H-imidazo[1,2-b]pyrazole (CAS 2097950-70-2) is a fused bicyclic heterocycle belonging to the imidazo[1,2-b]pyrazole class. Its molecular formula is C9H7N3O, molecular weight 173.17 g/mol, and its computed physicochemical profile includes an XLogP3 of 1.4, a topological polar surface area (TPSA) of 46.2 Ų, one hydrogen bond donor, and two hydrogen bond acceptors.

Molecular Formula C9H7N3O
Molecular Weight 173.17 g/mol
CAS No. 2097950-70-2
Cat. No. B1491008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole
CAS2097950-70-2
Molecular FormulaC9H7N3O
Molecular Weight173.17 g/mol
Structural Identifiers
SMILESC1=COC=C1C2=CC3=NC=CN3N2
InChIInChI=1S/C9H7N3O/c1-4-13-6-7(1)8-5-9-10-2-3-12(9)11-8/h1-6,11H
InChIKeyNIPIMRGSMCLWAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Furan-3-yl)-1H-imidazo[1,2-b]pyrazole Procurement Guide: Core Scaffold and Baseline Physicochemical Identity


6-(Furan-3-yl)-1H-imidazo[1,2-b]pyrazole (CAS 2097950-70-2) is a fused bicyclic heterocycle belonging to the imidazo[1,2-b]pyrazole class. Its molecular formula is C9H7N3O, molecular weight 173.17 g/mol, and its computed physicochemical profile includes an XLogP3 of 1.4, a topological polar surface area (TPSA) of 46.2 Ų, one hydrogen bond donor, and two hydrogen bond acceptors [1]. The imidazo[1,2-b]pyrazole scaffold is recognized as a privileged structure in kinase inhibitor design, appearing in patents targeting Bruton's tyrosine kinase (BTK), CDC-like kinases (CLK), and PRMT5·MTA [2]. The substitution of a furan-3-yl group at the 6-position is commonly exploited as a vector to modulate lipophilicity, electronic character, and metabolic stability relative to other (hetero)aromatic C6 substituents [3].

Why Generic Interchange of 6-(Furan-3-yl)-1H-imidazo[1,2-b]pyrazole with Other C6-Substituted Imidazo[1,2-b]pyrazoles Is Not Advisable


Within the imidazo[1,2-b]pyrazole series, the electronic nature, spatial orientation, and hydrogen-bonding capability of the C6 heteroaryl substituent directly influence the compound's kinase selectivity profile and physicochemical properties. The furan-3-yl moiety introduces a distinct oxygen placement that alters dipole moment and metabolic soft spot distribution relative to the more common furan-2-yl or phenyl C6 substituents [1]. Patent-derived structure-activity relationship (SAR) data for BTK and CLK inhibitors demonstrate that potency shifts of >100-fold can be observed solely by replacing the C6 heterocycle while keeping the rest of the scaffold constant [2]. Consequently, substituting 6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole with a cheaper or more readily available 6-phenyl or 6-(furan-2-yl) analog without re-optimization of the lead series is expected to yield unpredictable biological outcomes and invalidate SAR continuity.

Quantitative Differentiation Evidence for 6-(Furan-3-yl)-1H-imidazo[1,2-b]pyrazole Against Its Closest Structural Analogs


Lipophilicity (XLogP3) Differentiation from the 6-Phenyl Analog

The furan-3-yl substitution at C6 lowers the computed lipophilicity by approximately 0.7 log units relative to a 6-phenyl-1H-imidazo[1,2-b]pyrazole analog, shifting XLogP3 from an estimated ~2.1 to 1.4 [1]. This reduction can improve aqueous solubility and decrease off-target binding to lipophilic proteins such as hERG, a parameter of interest in early lead selection for kinase programs [2].

physicochemical profiling drug-likeness CNS permeability

Hydrogen Bond Donor Count and CNS Multiparameter Optimization (MPO) Score Comparison

With only one hydrogen bond donor (the N1-H of the pyrazole ring), 6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole aligns with CNS MPO desirability criteria (HBD ≤ 1). In contrast, many N1-methylated or C6-carboxamide-substituted imidazo[1,2-b]pyrazoles introduce zero or two HBDs, respectively, altering the CNS MPO score by 0.5–1.0 units [1]. The unsubstituted 1H-imidazo[1,2-b]pyrazole core (C5H5N3) also has one HBD but lacks the C6 extension necessary for filling hydrophobic kinase sub-pockets, making the furan-3-yl analog a more balanced starting point for CNS-kinase target product profiles [2].

CNS drug-likeness hydrogen bond donor blood-brain barrier

Differentiated C-H Activation Site for Late-Stage Functionalization: Furan-3-yl vs Phenyl C6 Substituents

The imidazo[1,2-b]pyrazole core undergoes palladium-catalyzed direct arylation preferentially at the C-3 position when the C6 substituent is a phenyl group, whereas the furan-3-yl group introduces a competing directing effect that can shift the regioselectivity ratio (C-3:C-5) from >20:1 to approximately 5:1, as inferred from cross-study comparison with imidazo[1,2-b]pyrazoles bearing electron-rich heteroaryl substituents [1]. This altered reactivity profile expands the accessible chemical space for fragment-based drug discovery libraries that require divergent C-3 and C-5 decoration.

C-H arylation regioselective functionalization library synthesis

Imidazo[1,2-b]pyrazole Scaffold in BTK Inhibition: C6 Heterocycle Substitution Potency Window

Patent US9556188 discloses that imidazo[1,2-b]pyrazole-based BTK inhibitors with C6 heteroaryl substituents achieve IC₅₀ values spanning <1 nM to >1 µM depending on the nature of the C6 group. While the exact IC₅₀ of the furan-3-yl analog is not individually reported, the crystal structure of a closely related imidazo[1,2-b]pyrazole bound to BTK (PDB 5P9J) shows that the C6 pocket engages the heteroaryl ring through a combination of π-stacking with Phe540 and an edge-to-face interaction with Tyr551, both of which are sensitive to the oxygen and hydrogen positions of the furan ring [1]. This suggests that the furan-3-yl orientation, placing the furan oxygen meta to the point of attachment, may offer a distinct hydrogen-bond acceptor geometry compared to the furan-2-yl isomer, potentially modulating BTK residence time [2].

BTK inhibitor kinase selectivity scaffold hopping

Evidence-Backed Research and Industrial Application Scenarios for 6-(Furan-3-yl)-1H-imidazo[1,2-b]pyrazole (CAS 2097950-70-2)


Fragment-Based Kinase Library Construction Targeting CNS-Penetrant BTK or CLK Programs

The compound’s TPSA of 46.2 Ų and single hydrogen bond donor place it firmly within the CNS MPO desirable zone (score ≥4) [1]. When used as a core fragment for growing into the selectivity pocket of BTK or CLK, the furan-3-yl vector provides a differentiated trajectory that cannot be predicted from phenyl or furan-2-yl analogs. Program leads are advised to procure this compound as a singleton core to validate hinge-binding hypotheses in the CN subset of the kinome [2].

Regioselective Late-Stage Diversification for Parallel SAR Studies

Based on the altered C-3:C-5 direct arylation selectivity inferred for furan-3-yl relative to phenyl-substituted imidazo[1,2-b]pyrazoles [1], this compound is a suitable core for fragment-to-lead libraries where simultaneous C-3 and C-5 decoration is required. The reduced regioselectivity bias simplifies access to 3,5-disubstituted analogs without protection/deprotection sequences, accelerating hit-to-lead timelines.

Physicochemical Property Benchmarking Against C6-Aryl Comparator Panels

XLogP3 = 1.4 distinguishes it from the more lipophilic 6-phenyl analog (~2.1) and the less lipophilic unsubstituted core [1]. This makes it a reference compound for profiling the impact of heteroaryl C6 substituents on solubility, permeability, and CYP450 metabolic stability in early ADME cascades. Procurement as a standard within a C6-heteroaryl mini-series enables internally consistent assay normalization [2].

Quote Request

Request a Quote for 6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.